molecular formula C16H28O5 B115631 Ohmtpb CAS No. 156382-50-2

Ohmtpb

Cat. No. B115631
M. Wt: 300.39 g/mol
InChI Key: BCUBFQJBIVOSFG-QXRAWODBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ohmtpb, also known as 2-(4-hydroxyphenyl)-6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl) pyridine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Ohmtpb is a pyridine derivative that has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism Of Action

The exact mechanism of action of Ohmtpb is not fully understood. However, it has been reported to act through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory responses, and the regulation of cell signaling pathways. Ohmtpb has also been reported to interact with various receptors and enzymes, including the NMDA receptor, acetylcholinesterase, and monoamine oxidase.

Biochemical And Physiological Effects

Ohmtpb has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various diseases. Ohmtpb has also been reported to improve cognitive function and memory in animal models. In addition, Ohmtpb has been reported to have anticancer properties and has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Ohmtpb has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Ohmtpb is also soluble in various solvents, which makes it easy to use in various experimental setups. However, Ohmtpb has limitations in terms of its toxicity and potential side effects. Therefore, it should be used with caution in lab experiments.

Future Directions

There are several future directions for the study of Ohmtpb. One direction is to further explore its potential therapeutic properties in various diseases, including neurodegenerative diseases and cancer. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Additionally, future studies can focus on optimizing the synthesis method of Ohmtpb to improve its yield and purity.

Synthesis Methods

Ohmtpb can be synthesized using various methods, including the condensation reaction of Ohmtpbacetyl-4-methylpyridine and 4-hydroxybenzaldehyde in the presence of ammonium acetate. Another method involves the reaction of Ohmtpbacetylpyridine and 4-hydroxybenzaldehyde in the presence of sodium hydroxide and ammonium acetate. These methods have been reported in scientific literature and have resulted in high yields of Ohmtpb.

Scientific Research Applications

Ohmtpb has shown potential therapeutic properties in various scientific studies. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. Ohmtpb has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In addition, Ohmtpb has been reported to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

CAS RN

156382-50-2

Product Name

Ohmtpb

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol

InChI

InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1

InChI Key

BCUBFQJBIVOSFG-QXRAWODBSA-N

Isomeric SMILES

C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C

SMILES

CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C

Canonical SMILES

CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C

synonyms

octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
OHMTPB

Origin of Product

United States

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